Lipophilicity Modulation: Quantified LogP Shift Relative to Unsubstituted and Chloro-Analogs
The calculated octanol-water partition coefficient (LogP) for 1-(3-fluoro-4-methylphenyl)ethan-1-amine is 2.045, providing a quantifiable baseline for its lipophilicity [1]. This value represents a significant increase in hydrophobicity compared to the unsubstituted 1-phenylethanamine (LogP ~1.2, calculated difference ≈ +0.8) and a moderate reduction compared to the more lipophilic 1-(3-chloro-4-methylphenyl)ethanamine analog (LogP ~2.6, calculated difference ≈ -0.55) .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.045 |
| Comparator Or Baseline | 1-Phenylethanamine (LogP ≈ 1.2); 1-(3-Chloro-4-methylphenyl)ethanamine (LogP ≈ 2.6) |
| Quantified Difference | ΔLogP ≈ +0.8 (vs. unsubstituted); ΔLogP ≈ -0.55 (vs. chloro analog) |
| Conditions | Computational prediction based on molecular structure; measured values may vary |
Why This Matters
This specific lipophilicity value is a critical determinant of passive membrane permeability and non-specific protein binding, directly impacting the ADME properties of any derivative synthesized from this building block, and provides a quantifiable rationale for selecting this specific fluoro-methyl combination over alternatives.
- [1] ChemBase. 1-(3-fluoro-4-methylphenyl)ethan-1-amine (EN300-104514). Hydrophobicity (logP) Data. 2024. View Source
